Cas no 710348-76-8 (4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER)
4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER Chemical and Physical Properties
Names and Identifiers
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- 4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER
- Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
- methyl 2-amino-5-phenethylthiazole-4-carboxylate
- 2-Amino-5-phenethyl-thiazole-4-carboxylic acid methyl ester
- 710348-76-8
- BBL033113
- EN300-302566
- ODDRENYBEZXQSU-UHFFFAOYSA-N
- methyl2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
- STL248180
- ALBB-030758
- KDB34876
- MFCD19691829
- NS-04084
- SCHEMBL4166061
- AKOS025284678
-
- MDL: MFCD19691829
- Inchi: 1S/C13H14N2O2S/c1-17-12(16)11-10(18-13(14)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,14,15)
- InChI Key: ODDRENYBEZXQSU-UHFFFAOYSA-N
- SMILES: S1C(CCC2=CC=CC=C2)=C(C(OC)=O)N=C1N
Computed Properties
- Exact Mass: 262.07759887Da
- Monoisotopic Mass: 262.07759887Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 93.5Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 424.1±33.0 °C at 760 mmHg
- Flash Point: 210.3±25.4 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB529208-500 mg |
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate; . |
710348-76-8 | 500MG |
€195.40 | 2023-02-01 | ||
| abcr | AB529208-1 g |
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate; . |
710348-76-8 | 1g |
€239.00 | 2023-04-17 | ||
| abcr | AB529208-5 g |
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate; . |
710348-76-8 | 5g |
€656.50 | 2023-04-17 | ||
| Enamine | EN300-302566-0.05g |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
710348-76-8 | 95.0% | 0.05g |
$238.0 | 2025-03-19 | |
| Enamine | EN300-302566-0.1g |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
710348-76-8 | 95.0% | 0.1g |
$355.0 | 2025-03-19 | |
| Enamine | EN300-302566-0.25g |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
710348-76-8 | 95.0% | 0.25g |
$509.0 | 2025-03-19 | |
| Enamine | EN300-302566-0.5g |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
710348-76-8 | 95.0% | 0.5g |
$803.0 | 2025-03-19 | |
| Enamine | EN300-302566-1.0g |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
710348-76-8 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
| Enamine | EN300-302566-2.5g |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
710348-76-8 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 | |
| Enamine | EN300-302566-5.0g |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
710348-76-8 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 |
4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER Suppliers
4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER
4-THIAZOLECARBOXYLIC ACID, 2-AMINO-5-(2-PHENYLETHYL)-, METHYL ESTER (CAS No. 710348-76-8): A Comprehensive Overview
4-Thiazolecarboxylic acid, 2-amino-5-(2-phenylethyl)-, methyl ester, identified by its CAS number 710348-76-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an amino group at the 2-position and a phenethyl group at the 5-position of the thiazole ring, contribute to its unique chemical properties and biological relevance.
The synthesis of 4-thiazolecarboxylic acid, 2-amino-5-(2-phenylethyl)-, methyl ester involves a series of well-established organic reactions, including condensation, cyclization, and esterification. The introduction of the amino and phenethyl substituents at specific positions on the thiazole core enhances the molecule's interactions with biological targets, making it a valuable scaffold for drug discovery. Recent advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
In the realm of pharmaceutical research, thiazole derivatives have garnered considerable attention due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific arrangement of functional groups in 4-thiazolecarboxylic acid, 2-amino-5-(2-phenylethyl)-, methyl ester is thought to play a crucial role in modulating these biological effects. For instance, the amino group can participate in hydrogen bonding interactions with biological targets, while the phenethyl group may enhance solubility and membrane permeability.
Recent studies have highlighted the potential of thiazole derivatives as inhibitors of various enzymes and receptors involved in pathogenic processes. For example, modifications at the 2- and 5-positions of the thiazole ring have been shown to influence binding affinity and selectivity towards target proteins. The methyl ester moiety at the carboxyl group not only serves as a protecting group but also contributes to the overall pharmacokinetic properties of the compound. This has led to increased interest in developing analogs of 4-thiazolecarboxylic acid, 2-amino-5-(2-phenylethyl)-, methyl ester with enhanced efficacy and reduced side effects.
The chemical reactivity of this compound also makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various transformations, such as nucleophilic substitution and elimination reactions, allows for further functionalization. This versatility has been exploited in the development of novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders. Researchers have leveraged its structural framework to design molecules with improved pharmacological profiles.
The pharmacological evaluation of 4-thiazolecarboxylic acid, 2-amino-5-(2-phenylethyl)-, methyl ester has revealed promising results in preclinical studies. These studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cell proliferation. The compound's interaction with biological targets suggests potential applications in treating conditions characterized by abnormal cell growth and inflammation. Additionally, its favorable pharmacokinetic properties make it an attractive candidate for further development into a therapeutic drug.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Advanced computational methods have been employed to predict molecular interactions and optimize synthetic routes. These tools have provided valuable insights into the structure-activity relationships (SAR) governing the biological effects of thiazole derivatives. By integrating experimental data with computational modeling, researchers can design more effective derivatives with tailored properties.
The future prospects for 4-thiazolecarboxylic acid, 2-amino-5-(2-phenylethyl)-, methyl ester are promising, given its unique structural features and biological potential. Ongoing research aims to explore new synthetic strategies that improve yield and purity while reducing environmental impact. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
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